(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole
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Overview
Description
(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole is a complex organic compound characterized by its unique hexahydrofuro[3,4-c][1,2]oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a brominated and fluorinated phenyl derivative, the compound can be synthesized through a series of reactions including halogenation, cyclization, and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-bromo-2-fluorophenyl)oxazole
- 5-(5-bromo-2-fluorophenyl)-1,3-oxazole
Uniqueness
Compared to similar compounds, (3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole stands out due to its unique hexahydrofuro[3,4-c][1,2]oxazole ring structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C11H11BrFNO2 |
---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-3,3a,4,6-tetrahydro-1H-furo[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C11H11BrFNO2/c12-8-1-2-10(13)9(3-8)11-6-15-4-7(11)5-16-14-11/h1-3,7,14H,4-6H2/t7-,11-/m1/s1 |
InChI Key |
FWIPJFAIKYPHOQ-RDDDGLTNSA-N |
Isomeric SMILES |
C1[C@@H]2CON[C@@]2(CO1)C3=C(C=CC(=C3)Br)F |
Canonical SMILES |
C1C2CONC2(CO1)C3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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